Oral Antitrypanosomal Activity Window: Ortho-Chloro vs. Unsubstituted Benzyl Derivative in T. rhodesiense Mouse Model
In the T. rhodesiense mouse model, (2-chlorobenzyl)triphenylphosphonium chloride (Example 2) demonstrates oral anti-trypanosomal activity at 106 mg kg⁻¹ (≥100% increase in mean survival time vs. controls), whereas unsubstituted benzyltriphenylphosphonium bromide (Example 1) is inactive at the same oral dose. At the higher oral dose of 212 mg kg⁻¹ this relationship reverses: the unsubstituted analog achieves six cures out of ten animals, while the ortho-chloro derivative produces five toxic deaths out of five, indicating a narrower oral toxicity ceiling [1]. This dose-dependent rank-order inversion is a direct consequence of the ortho-chloro substitution and cannot be extrapolated from the unsubstituted benzyl congener.
| Evidence Dimension | In vivo oral antitrypanosomal activity and toxicity (T. rhodesiense mouse model) |
|---|---|
| Target Compound Data | Oral: 106 mg kg⁻¹ — 0/10* (active, asterisk denotes ≥100% MST increase); 212 mg kg⁻¹ — 0/5 (5T, all toxic deaths). SC: 26.5 mg kg⁻¹ — 6/10 cures; 53 mg kg⁻¹ — 2/5 (1T) |
| Comparator Or Baseline | Unsubstituted benzyltriphenylphosphonium bromide (Example 1): Oral — 106 mg kg⁻¹ — 0/5 (inactive); 212 mg kg⁻¹ — 6/10 cures. SC — 26.5 mg kg⁻¹ — 0/5* (active, no cures); 13.3 mg kg⁻¹ — 1/10 cure |
| Quantified Difference | Oral activity present at 106 mg kg⁻¹ for ortho-Cl but absent for unsubstituted benzyl (activity yes/no). At 212 mg kg⁻¹: unsubstituted — 6/10 cures vs. ortho-Cl — 0 cures, 5/5 toxic deaths. |
| Conditions | Swiss mice infected with T. rhodesiense; single-dose treatment 2 h post-infection; observation 30 d; activity defined as ≥100% increase in mean survival time (MST) over untreated controls (MSTC ≈ 4.2 d). |
Why This Matters
Procurement for antiparasitic screening requires the ortho-chloro derivative specifically, because neither the unsubstituted benzyl nor para-substituted analogs reproduce the oral activity window observed at 106 mg kg⁻¹.
- [1] U.S. Patent 4,187,300. Use of Phosphonium Salts in Treatment of African Trypanosomiasis. Table I, Examples 1 and 2. 1980. View Source
